L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine

Description

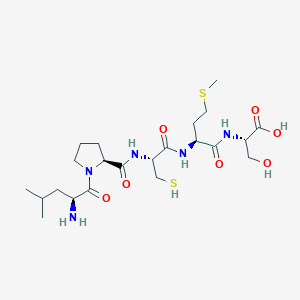

L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine is a linear pentapeptide with the sequence Leu-Pro-Cys-Met-Ser. Key features include:

- Molecular formula: C23H40N6O8S2 (estimated).

- Molecular weight: ~621.77 g/mol (calculated).

- Structural characteristics: Hydrophobic residues: Leu (leucine) and Pro (proline) contribute to structural rigidity. Polar residue: Ser (serine, hydroxyl group) enhances solubility in aqueous environments.

This peptide’s compact size limits its secondary structure but allows for flexibility in interactions with biological targets, such as enzymes or receptors.

Properties

CAS No. |

918527-23-8 |

|---|---|

Molecular Formula |

C22H39N5O7S2 |

Molecular Weight |

549.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C22H39N5O7S2/c1-12(2)9-13(23)21(32)27-7-4-5-17(27)20(31)26-16(11-35)19(30)24-14(6-8-36-3)18(29)25-15(10-28)22(33)34/h12-17,28,35H,4-11,23H2,1-3H3,(H,24,30)(H,25,29)(H,26,31)(H,33,34)/t13-,14-,15-,16-,17-/m0/s1 |

InChI Key |

WPDZLXYQBZBJLJ-WOYTXXSLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Hydrolysis of Peptide Bonds

The pentapeptide undergoes hydrolysis under acidic, alkaline, or enzymatic conditions, releasing its constituent amino acids: leucine, proline, cysteine, methionine, and serine.

Proline’s cyclic structure introduces conformational rigidity, potentially slowing hydrolysis at adjacent peptide bonds compared to linear sequences .

Oxidation of Cysteine Residues

The cysteine thiol (-SH) group is prone to oxidation, forming intra- or intermolecular disulfide bonds. This reaction is critical for stabilizing tertiary structures in peptides and proteins.

| Reaction | Oxidizing Agent | Product | Functional Impact |

|---|---|---|---|

| Disulfide Bond Formation | Atmospheric O₂, enzymatic (e.g., protein disulfide isomerase) | Cystine (Cys-S-S-Cys) | Structural stabilization |

Methionine’s sulfur atom may also participate in redox reactions, though its thiomethyl group is less reactive than cysteine’s thiol .

Metabolic Degradation Pathways

Post-hydrolysis, individual amino acids enter distinct catabolic pathways:

Methionine Degradation

-

Transsulfuration Pathway : Methionine converts to homocysteine, then to cysteine and α-ketobutyrate via cystathionine β-synthase.

Serine Degradation

-

Dehydration : Serine dehydratase converts serine to pyruvate and ammonia.

-

One-Carbon Metabolism : Serine hydroxymethyltransferase (SHMT) generates glycine and , critical for nucleotide synthesis .

Cysteine Degradation

-

Oxidative Pathway : Cysteine dioxygenase produces cysteine sulfinic acid, further metabolized to pyruvate and sulfate .

Enzymatic Modifications

-

Phosphorylation : Serine residues may undergo phosphorylation by kinases, modulating biological activity (e.g., signaling pathways) .

-

Methylation : Methionine serves as a methyl donor via S-adenosylmethionine (SAM), influencing epigenetic regulation .

Thermal Decomposition

At elevated temperatures (>200°C), the peptide decomposes via:

-

Peptide Bond Cleavage : Releases volatile fragments (e.g., NH₃, CO₂).

-

Sulfur Oxidation : Cysteine and methionine residues generate SO₂ and H₂S .

Research Implications

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders

Recent studies have highlighted the potential of L-serine (a component of the compound) in treating neurological disorders. A phase 2A clinical trial demonstrated that L-serine supplementation improved cognitive and motor functions in patients with GRINpathies, genetic disorders affecting NMDA receptor function. The study indicated significant improvements in hyperactivity and seizure reduction among participants . This suggests that L-leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine could be explored further for its therapeutic benefits in similar conditions.

Bone Regeneration

Research has shown that L-serine incorporated into gelatin sponges can enhance bone regeneration in osteoporotic models. In a study involving ovariectomized rats, the use of L-serine significantly increased bone volume and inhibited osteoclast activity, which is crucial for preventing bone resorption. This application presents a promising alternative to current osteoporosis treatments .

Nutritional Applications

Dietary Supplementation

L-leucine is known for its role in muscle protein synthesis and recovery post-exercise. It aids in regulating blood sugar levels and promoting muscle tissue repair . The inclusion of this compound in dietary supplements can potentially enhance athletic performance and recovery due to the synergistic effects of its constituent amino acids.

Cognitive Health

L-serine's role as a precursor to D-serine, which is involved in neurotransmission, suggests that the compound may support cognitive health. Its potential use as a nutraceutical for improving cognitive function in aging populations or individuals with neurodegenerative diseases warrants further investigation.

Industrial Applications

Biotechnology

L-serine is increasingly recognized as a valuable building block in the production of various biochemicals and pharmaceuticals. Its utilization in metabolic engineering, particularly in organisms like Corynebacterium glutamicum, has shown promise for high-yield production of L-serine through fermentation processes . This biotechnological application can lead to sustainable production methods for amino acids and related compounds.

Summary of Findings

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are essential for the peptide’s structural integrity and function. The peptide can interact with receptors or enzymes, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Research Findings and Limitations

Biological Activity

L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine is a complex peptide composed of five amino acids, each contributing to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Composition and Structure

The compound is a pentapeptide with the following amino acid sequence:

- L-Leucine

- L-Proline

- L-Cysteine

- L-Methionine

- L-Serine

Its molecular formula is . The presence of sulfur-containing amino acids like cysteine and methionine suggests potential roles in redox reactions and antioxidant activity.

1. Antioxidant Properties

Cysteine and methionine are known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is crucial in various biological processes including cellular signaling and apoptosis. Research indicates that these amino acids can enhance the body's defense against oxidative damage, particularly in neurodegenerative diseases .

2. Neuroprotective Effects

L-serine, a component of this peptide, has been shown to have neuroprotective effects. Studies indicate that high-dose oral L-serine supplementation can slow disease progression in hereditary sensory and autonomic neuropathy (HSAN1) . The neuroprotective mechanism may involve the activation of glycine receptors, which hyperpolarize neurons and reduce excitability, thereby protecting against excitotoxicity .

3. Cell Proliferation and Repair

L-serine is also essential for cell proliferation and has been implicated in the synthesis of nucleotides necessary for DNA replication. This property is vital for tissue repair and regeneration, particularly in the nervous system .

Case Study: Neuroprotection in ALS Patients

A randomized trial involving ALS patients demonstrated that L-serine supplementation led to significant improvements in clinical measures compared to placebo groups. Participants showed a decrease in deoxysphinganine levels, suggesting a reduction in neurotoxic metabolites associated with disease progression .

Case Study: Antioxidant Effects in Pregnancy

In animal models, maternal administration of L-cysteine has been linked to protective effects against programmed hypertension induced by environmental stressors during pregnancy . This suggests that components of the peptide may have implications for maternal-fetal health.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Cysteine and methionine contribute to the synthesis of glutathione, a major antioxidant in cells.

- Neurotransmission Modulation : L-serine acts as an agonist at glycine receptors, influencing neurotransmission and neuronal health.

- Cell Signaling : The peptide may participate in signaling pathways that regulate cell growth and differentiation.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing L-Leucyl-L-prolyl-L-cysteinyl-L-methionyl-L-serine in a laboratory setting?

Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing complex peptides like this pentapeptide. Key steps include:

- Using Fmoc- or Boc-protected amino acids to prevent unwanted side reactions.

- Sequential coupling of residues on a resin, with deprotection steps using reagents like piperidine (Fmoc) or TFA (Boc).

- Special attention to cysteine (oxidation-prone) and methionine (susceptible to degradation) residues, requiring inert atmospheres or reducing agents .

- Final cleavage from the resin and purification via HPLC or size-exclusion chromatography.

Q. How can researchers confirm the structural integrity of this peptide post-synthesis?

A combination of analytical techniques is essential:

- Mass Spectrometry (MS): Verify molecular weight (e.g., MALDI-TOF or ESI-MS) with expected m/z values.

- Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., COSY, NOESY) to resolve backbone conformation and side-chain interactions.

- Circular Dichroism (CD): Assess secondary structure in solution, particularly for proline-induced turns .

Q. What storage conditions are optimal for maintaining the stability of this peptide?

- Store lyophilized peptides at -20°C in airtight, light-protected vials.

- For solutions, use acidic buffers (pH 3-4) to minimize hydrolysis and oxidation. Add antioxidants (e.g., TCEP) for cysteine/methionine stability .

Advanced Research Questions

Q. How can contradictory bioactivity data for this peptide across studies be systematically addressed?

- Dose-Response Analysis: Ensure experiments span a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Batch Variability Checks: Compare activity across independently synthesized batches to rule out synthesis artifacts.

- Multivariate Statistical Modeling: Apply PCA or ANOVA to isolate confounding variables (e.g., cell line differences, assay protocols) .

Q. What experimental designs are suitable for probing the peptide’s interactions with membrane receptors?

- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka, kd) using immobilized receptors.

- Fluorescence Resonance Energy Transfer (FRET): Tag the peptide with fluorophores to monitor real-time interactions in live cells.

- Computational Docking: Pre-screen binding poses using MD simulations (e.g., GROMACS) to guide mutagenesis studies .

Q. How can researchers resolve discrepancies in reported thermodynamic stability data for this peptide?

- Isothermal Titration Calorimetry (ITC): Directly measure binding enthalpy/entropy under controlled buffer conditions.

- Replicate Experiments: Perform triplicate runs with standardized protocols (e.g., buffer composition, temperature).

- Meta-Analysis: Pool data from multiple studies using fixed-effects models to identify systematic biases .

Methodological Challenges

Q. What strategies mitigate oxidation of cysteine and methionine residues during functional assays?

- Conduct experiments under argon/nitrogen atmospheres.

- Include reducing agents (e.g., 1–5 mM DTT or β-mercaptoethanol) in buffers.

- Use LC-MS to monitor oxidation products post-assay .

Q. How can peptide aggregation be detected and minimized in structural studies?

- Dynamic Light Scattering (DLS): Screen for aggregates >10 nm in size.

- Additives: Include chaotropes (urea) or detergents (CHAPS) in buffers.

- Temperature Optimization: Perform NMR or crystallography at 4–10°C to reduce kinetic aggregation .

Data Reproducibility and Reporting

Q. What metadata should be documented to ensure reproducibility in peptide studies?

- Synthesis Details: Resin type, coupling efficiency, purification chromatograms.

- Storage History: Freeze-thaw cycles, buffer pH, and duration of storage.

- Assay Conditions: Cell passage number, instrument calibration logs, raw data repositories .

Q. How can researchers validate the peptide’s role in signaling pathways with conflicting literature evidence?

- Knockdown/Overexpression Models: Use CRISPR or siRNA to modulate endogenous peptide levels and observe phenotypic changes.

- Cross-Validation: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream targets.

- Pathway Inhibition: Apply specific inhibitors (e.g., kinase blockers) to dissect mechanism-of-action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.